![molecular formula C25H34Br2N6S B12611695 Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-22-7](/img/structure/B12611695.png)
Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organosulfur compound. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is particularly interesting due to its unique structure, which includes bromophenyl and piperazinyl groups.
準備方法
The synthesis of thiourea derivatives typically involves the reaction of primary amines with isothiocyanates. For the specific compound Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-, the synthetic route would involve the reaction of 3-bromophenyl isothiocyanate with 4-methyl-1-piperazine . The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is used as a reducing agent in various chemical processes.
Reduction: Thiourea can be reduced to form thiols, which are useful in organic synthesis.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, elastomers, and other materials.
作用機序
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or the interaction with cellular components. For example, thiourea compounds can inhibit the activity of certain oxidases, leading to reduced oxidative stress in cells . The molecular targets and pathways involved vary depending on the specific application but often include key enzymes and receptors in biological systems.
類似化合物との比較
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be compared with other thiourea derivatives such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . While both compounds share a thiourea core, the presence of bromophenyl and piperazinyl groups in the former provides unique chemical and biological properties. Similar compounds include:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Investigated for its potential in treating type II diabetes mellitus.
These comparisons highlight the versatility and unique properties of Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in various scientific and industrial applications.
特性
CAS番号 |
649740-22-7 |
|---|---|
分子式 |
C25H34Br2N6S |
分子量 |
610.5 g/mol |
IUPAC名 |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]thiourea |
InChI |
InChI=1S/C25H34Br2N6S/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
InChIキー |
XPXGXEJEMJNYAI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
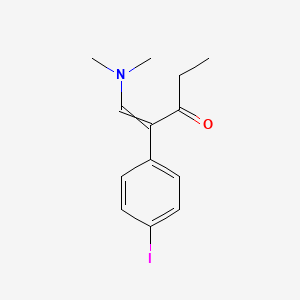
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
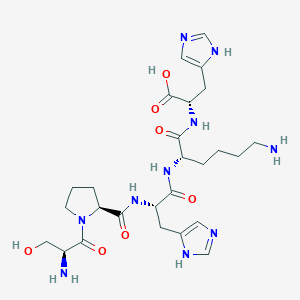
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
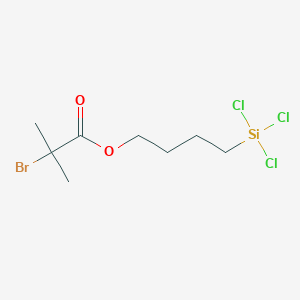
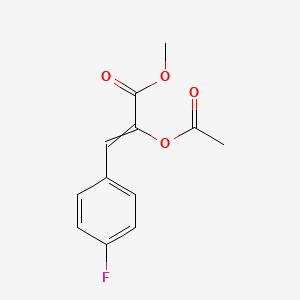
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
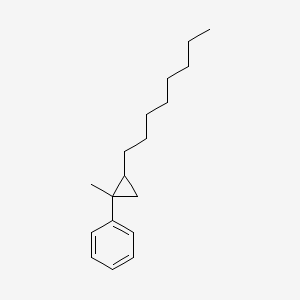
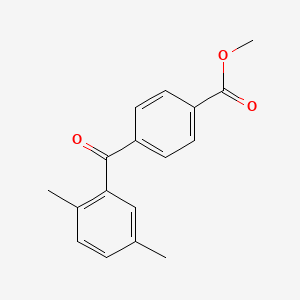
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
